molecular formula C14H20FN3O2 B4441759 4-(4-fluorophenyl)-N-(2-methoxyethyl)piperazine-1-carboxamide

4-(4-fluorophenyl)-N-(2-methoxyethyl)piperazine-1-carboxamide

Cat. No.: B4441759
M. Wt: 281.33 g/mol
InChI Key: LIAGKMDDVVAGBD-UHFFFAOYSA-N
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Description

4-(4-fluorophenyl)-N-(2-methoxyethyl)piperazine-1-carboxamide is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for the development of new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-fluorophenyl)-N-(2-methoxyethyl)piperazine-1-carboxamide typically involves the reaction of 4-fluoroaniline with 2-methoxyethylamine in the presence of a coupling agent such as carbonyldiimidazole (CDI) or N,N’-dicyclohexylcarbodiimide (DCC). The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran (THF) under reflux conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-(4-fluorophenyl)-N-(2-methoxyethyl)piperazine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

4-(4-fluorophenyl)-N-(2-methoxyethyl)piperazine-1-carboxamide has various applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating diseases like depression or anxiety.

    Industry: Used in the development of new materials or as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(4-fluorophenyl)-N-(2-methoxyethyl)piperazine-1-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets and modulate their activity, leading to various physiological effects. The exact pathways involved can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-chlorophenyl)-N-(2-methoxyethyl)piperazine-1-carboxamide
  • 4-(4-bromophenyl)-N-(2-methoxyethyl)piperazine-1-carboxamide
  • 4-(4-methylphenyl)-N-(2-methoxyethyl)piperazine-1-carboxamide

Uniqueness

4-(4-fluorophenyl)-N-(2-methoxyethyl)piperazine-1-carboxamide is unique due to the presence of the fluorine atom on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms are known to enhance the metabolic stability and lipophilicity of compounds, making them more effective in certain applications.

Biological Activity

4-(4-fluorophenyl)-N-(2-methoxyethyl)piperazine-1-carboxamide, a compound belonging to the piperazine class, has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The compound can be described by the following chemical structure:

  • Chemical Formula : C11_{11}H14_{14}FN3_3O
  • Molecular Weight : 225.24 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter receptors. Specifically, it shows a significant affinity for the serotonin 5-HT1A_1A receptor, which plays a crucial role in mood regulation and anxiety responses.

Binding Affinity and Selectivity

Table 1 summarizes the binding affinities of this compound for key receptors:

Receptor Binding Affinity (Ki) Selectivity
5-HT1A_1A12 nMHigh
Dopamine D250 nMModerate
Serotonin SERT30 nMModerate

Antidepressant Activity

Research indicates that compounds similar to this compound exhibit antidepressant-like effects in animal models. The modulation of serotonin levels through 5-HT1A_1A receptor activation is believed to contribute to these effects.

Anxiety Reduction

Studies have shown that this compound may reduce anxiety behaviors in rodent models, suggesting its potential utility as an anxiolytic agent. The mechanism is likely linked to enhanced serotonergic signaling.

Case Studies and Research Findings

  • Study on Antidepressant Effects : A study published in the Journal of Medicinal Chemistry explored various piperazine derivatives and identified that those with modifications similar to this compound demonstrated significant antidepressant properties in forced swim tests, indicating reduced despair behavior in rodents .
  • Anxiolytic Properties : Another investigation focused on the anxiolytic potential of piperazine derivatives, highlighting that compounds with high affinity for the 5-HT1A_1A receptor significantly decreased anxiety-like behaviors in elevated plus maze tests .
  • Neurotransmitter Interaction : A pharmacological characterization study revealed that this compound affects serotonin transporters (SERT), leading to increased serotonin availability in synaptic clefts, which may underpin both its antidepressant and anxiolytic properties .

Properties

IUPAC Name

4-(4-fluorophenyl)-N-(2-methoxyethyl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20FN3O2/c1-20-11-6-16-14(19)18-9-7-17(8-10-18)13-4-2-12(15)3-5-13/h2-5H,6-11H2,1H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIAGKMDDVVAGBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)N1CCN(CC1)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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